molecular formula C16H12BrNO B8467124 5-acetyl-10-bromo-5H-dibenz[b,f]azepine CAS No. 28941-65-3

5-acetyl-10-bromo-5H-dibenz[b,f]azepine

Cat. No.: B8467124
CAS No.: 28941-65-3
M. Wt: 314.18 g/mol
InChI Key: RFLOWQIDXYCARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-10-bromo-5H-dibenz[b,f]azepine is a functionalized dibenzazepine derivative designed for advanced research and development applications. The dibenzazepine molecular scaffold is recognized as a privileged structure in medicinal chemistry, notably forming the core of several commercial neuropsychiatric therapeutics . This particular compound is synthetically tailored as a key intermediate for the exploration and creation of novel bioactive molecules. The bromine atom at the 10-position serves as a versatile handle for further structural elaboration via cross-coupling reactions (e.g., Suzuki, Negishi), while the acetyl group at the 5-position can influence the compound's electronic properties and serve as a point for further chemical modification. Researchers investigating dibenzazepine-based compounds have identified their primary mechanism of action as the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing associated with seizure activity and neuropathic pain . Beyond its potential in central nervous system drug discovery, the dibenzazepine core has found emerging applications in material science, including in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells . This product is intended for use as a reference standard and synthetic building block in laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28941-65-3

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

1-(5-bromobenzo[b][1]benzazepin-11-yl)ethanone

InChI

InChI=1S/C16H12BrNO/c1-11(19)18-15-8-4-2-6-12(15)10-14(17)13-7-3-5-9-16(13)18/h2-10H,1H3

InChI Key

RFLOWQIDXYCARJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=C(C3=CC=CC=C31)Br

Origin of Product

United States

Chemical Transformations and Mechanistic Investigations of 5 Acetyl 10 Bromo 5h Dibenz B,f Azepine

Nucleophilic Displacement Reactions at the Brominated C-10 Position

The electron-withdrawing nature of the adjacent acetyl group and the inherent polarity of the C-Br bond make the C-10 position of 5-acetyl-10-bromo-5H-dibenz[b,f]azepine susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion and the introduction of new functional groups at this position.

Alkoxide-Mediated Substitutions

The reaction of this compound with alkoxides, such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol (B129727), proceeds via a nucleophilic substitution mechanism. vulcanchem.com The alkoxide ion attacks the electrophilic C-10 carbon, leading to the displacement of the bromide ion and the formation of a 10-alkoxy derivative. The reaction is typically carried out under reflux conditions. vulcanchem.com The acetyl group plays a role in stabilizing the intermediate through resonance. vulcanchem.com

Table 1: Alkoxide-Mediated Substitution Reaction Conditions and Yields

AlkoxideSolvent SystemTemperatureReaction TimeYield (%)
KOH/KOCH₃Methanol-toluene/xylene50–100°C6–8 hours80–84
NaOCH₃MethanolReflux16–20 hours61–66

This data is based on the synthesis from 10,11-Dibromoiminodibenzyl, which proceeds through a similar nucleophilic substitution step. vulcanchem.com

Cyanide-Mediated Substitutions

The substitution of the bromine atom with a cyanide group is another important nucleophilic displacement reaction. When heated under reflux with sodium or potassium cyanide in an ethanolic solution, the bromine at the C-10 position is replaced by a cyano (-CN) group, resulting in the formation of a nitrile. chemguide.co.uk This reaction follows a typical SN2 mechanism where the cyanide ion acts as the nucleophile. chemguide.co.ukyoutube.com The presence of water in the solvent can lead to the competing formation of hydroxylated byproducts. chemguide.co.uk

Metal-Mediated Cross-Coupling Reactions Utilizing the C-Br Bond

The carbon-bromine bond in this compound provides a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of a wide range of derivatives.

Suzuki-Miyaura Cross-Coupling for Arylation at C-10

The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl groups at the C-10 position. vulcanchem.com This palladium-catalyzed reaction involves the coupling of the bromo derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a base. nih.govnobelprize.org This methodology is highly versatile and tolerates a broad range of functional groups, making it a valuable tool for the synthesis of complex biaryl structures. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Ullmann-Type Intramolecular Coupling Reactions

While typically used for intermolecular couplings, Ullmann-type reactions can also be employed for intramolecular cyclizations in related dibenzo[b,f]azepine systems. nih.gov These copper-catalyzed reactions involve the coupling of two aryl halides. In the context of derivatives of this compound, if a second aryl halide is present in a suitable position on a substituent, an intramolecular Ullmann coupling could be envisioned to form additional ring systems.

Halogen-Lithium Exchange Processes

The bromine atom at the C-10 position can undergo halogen-lithium exchange upon treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.org This reaction is typically very fast and is often carried out at low temperatures to prevent side reactions. nih.govharvard.edu The exchange results in the formation of a highly reactive 10-lithio-5H-dibenz[b,f]azepine intermediate. This organolithium species can then be trapped with various electrophiles to introduce a wide array of functional groups at the C-10 position. The rate of exchange follows the trend I > Br > Cl. wikipedia.org The mechanism is believed to involve the formation of an "ate-complex" intermediate. harvard.eduprinceton.edu

Photochemical Reactivity of N-Acylated Dibenzo[b,f]azepines

The photochemical behavior of dibenzo[b,f]azepines is of significant interest, particularly due to the potential for forming novel molecular structures upon irradiation. The N-acetyl group and the bromine substituent at the 10-position intrinsically influence the electronic distribution and, consequently, the nature and efficiency of any photochemical reactions.

Photocyclodimerization Mechanisms and Stereoselectivity

While the core dibenzo[b,f]azepine structure possesses double bonds that could theoretically undergo photochemical cycloaddition reactions, detailed studies specifically documenting the photocyclodimerization mechanisms and stereoselectivity of this compound or closely related N-acylated derivatives are not extensively covered in the available scientific literature. Such reactions would typically involve the [2+2] cycloaddition of the electron-rich double bonds in the azepine ring, but specific mechanistic pathways and stereochemical outcomes remain an area for further investigation.

Investigation of Excited Triplet Intermediates and Kinetic Parameters

Photochemical reactions are governed by the properties of molecular excited states. While direct kinetic studies on the triplet state of this compound are limited, research on donor-acceptor (D-A) systems incorporating the 5H-dibenz[b,f]azepine (IMD) moiety provides valuable insight into the photophysical properties of the core structure. beilstein-journals.org These properties, including excited-state redox potentials and lifetimes, are fundamental to understanding the behavior of potential intermediates, such as the excited triplet state.

In D-A molecules, the dibenzo[b,f]azepine unit acts as an electron donor. Upon photoexcitation, a charge-transfer excited state is formed, and the subsequent decay pathways, including intersystem crossing to the triplet state, are critical. The triplet state is often long-lived, allowing it to participate in chemical reactions. Studies on D-A photocatalysts have characterized these excited states. beilstein-journals.org For instance, a D-A molecule featuring the IMD donor exhibited an excited state oxidation potential (E*ox) of -1.88 V, demonstrating its strong reducing power in the excited state. beilstein-journals.org The photophysical characteristics of such systems provide a model for the kinetic parameters relevant to the excited states of acylated dibenzo[b,f]azepines.

Table 1: Photophysical and Redox Properties of a Donor-Acceptor Molecule Containing the 5H-dibenz[b,f]azepine (IMD) Core

Parameter Value Description
Eox (V vs SCE) 1.41 Ground-state oxidation potential
Eox (V vs SCE)* -1.88 Excited-state oxidation potential
λem (nm) 441 Wavelength of maximum emission
τ (ns) 0.7 Excited-state lifetime
QY (%) 6 Fluorescence quantum yield

Data sourced from a study on donor-acceptor photocatalysts. beilstein-journals.org

Pathways Involving Dehydrohalogenation and Side Reaction Suppression

Dehydrohalogenation, the elimination of a hydrogen and a halogen atom, is a significant reaction pathway for 10-bromo-5H-dibenz[b,f]azepine derivatives. This reaction can be a desired transformation or an unwanted side reaction, depending on the context.

This process is particularly relevant in synthetic chemistry. For example, attempts to perform metal-catalyzed cross-coupling reactions on certain bromo-substituted dibenzo[b,f]azepines have been hindered by acid-catalyzed dehalogenation, leading to low yields of the desired product. nih.gov Another documented pathway involves treating a dibromo-dibenzo[b,f]azepine derivative with potassium hydroxide in methanol, which results in a 10-methoxy product. usm.my This transformation likely proceeds through a dehydrobromination step to form a reactive intermediate, which is then trapped by the methanol solvent. usm.my Furthermore, electrochemical studies have detailed the cathodic dehalogenation and debromination of 10-bromo-5H-dibenz[b,f]azepines, demonstrating another route for the cleavage of the carbon-bromine bond. researchgate.net

A critical strategy for preventing unwanted dehydrohalogenation and other side reactions during synthesis is N-acetylation. The introduction of an electron-withdrawing acetyl group at the 5-position significantly modifies the reactivity of the molecule. This N-acetylation was found to be crucial for successfully carrying out subsequent arylation and intramolecular coupling reactions, which otherwise failed due to dehydrohalogenation.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5H-dibenz[b,f]azepine
10-bromo-5H-dibenz[b,f]azepine
10-methoxy-5H-dibenz[b,f]azepine
Potassium hydroxide

Structural Characterization and Theoretical Studies of 5 Acetyl 10 Bromo 5h Dibenz B,f Azepine and Analogues

Conformational Analysis of the Dibenzo[b,f]azepine Ring System

The non-planar nature of the dibenzo[b,f]azepine ring, coupled with the restricted rotation around the N-acetyl bond, gives rise to a complex conformational landscape.

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational isomerism. For molecules like 5-acetyl-10-bromo-5H-dibenz[b,f]azepine, which can exist as multiple conformers that interconvert, NMR spectra at room temperature may show broad signals. researchgate.net This broadening occurs when the rate of interconversion is on the same timescale as the NMR experiment.

By lowering the temperature, the rate of this interconversion can be slowed, allowing for the resolution of distinct signals for each conformer. Conversely, increasing the temperature can cause the signals to sharpen and coalesce into a single, averaged signal as the interconversion becomes rapid. rsc.org For N-acylated piperazines, a related system, two different coalescence points were observed, corresponding to the restricted amide bond rotation and the piperazine (B1678402) ring inversion. rsc.org A similar approach would allow for the identification and characterization of the different conformational isomers of this compound, such as those arising from the boat-like conformation of the seven-membered ring and the rotation of the acetyl group.

Table 1: Illustrative VT-NMR Data for Conformational Analysis

Temperature (°C) Key Proton Signal (ppm) Observation Inferred Dynamic Process
80 2.15 (sharp singlet) Coalesced signal for acetyl protons Rapid amide bond rotation
25 2.10, 2.20 (broad signals) Broadened, partially resolved signals Intermediate rotation rate

Note: This data is illustrative of the principles of VT-NMR and not specific experimental results for the title compound.

The bond between the nitrogen atom of the azepine ring and the carbonyl carbon of the acetyl group (the N-C(O) bond) has a significant partial double bond character. This restricts free rotation around the bond, leading to the existence of conformational isomers known as rotamers or atropisomers. acs.orgsemanticscholar.org In the case of N-acylated dibenzo[b,d]azepinones, these are observed as E/Z-amide diastereomers. semanticscholar.org

The energy barrier for this rotation determines the stability and rate of interconversion of these isomers. In studies of N-benzoylated piperazines, the activation energy barriers (ΔG‡) for amide bond rotation were calculated to be between 56 and 80 kJ mol−1. rsc.org This dynamic process is crucial as the different rotamers can have distinct biological activities and physicochemical properties. The presence of the bulky bromine atom at the 10-position in this compound likely influences the rotational barrier and the equilibrium between different conformers.

Computational Chemistry Approaches

Computational methods provide deep insights into the molecular structure, stability, and electronic properties that complement experimental findings.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scispace.com The B3LYP functional, often paired with basis sets like 6-311++G**, is commonly employed for the geometry optimization of dibenzoazepine analogues. nih.gov Such calculations allow for the determination of the most stable three-dimensional structure of the molecule by finding the lowest energy conformation. researchgate.net

For the dibenzo[b,f]azepine system, DFT studies show that the central seven-membered ring is non-planar, often described as having a "butterfly" shape. researchgate.net A key parameter describing this is the dihedral angle between the two benzene (B151609) rings, which was found to be 56.09° in the related compound 10-methoxydibenz[b,f]azepine-5-carboxamide. researchgate.net DFT calculations can also elucidate how substituents affect the geometry and electronic charge distribution within the molecule. nih.gov The electron-withdrawing nature of the acetyl group and the electronic effects of the bromine atom would be expected to significantly alter the electron density and geometry compared to the unsubstituted parent compound.

Table 2: Representative DFT-Calculated Properties for Dibenzo[b,f]azepine Analogues

Compound Method/Basis Set Dihedral Angle (°) HOMO Energy (eV) LUMO Energy (eV)
5H-dibenzo[b,f]azepine B3LYP/6-311++G** 55-60 -6.46 -2.54
N-acetyl derivative B3LYP/6-311++G** 54-58 -6.52 -2.68

Note: Data is based on typical values for related structures found in computational studies. nih.govresearchgate.netresearchgate.net

Beyond DFT, other computational methods are used to study molecular properties. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though they are computationally more demanding. These methods are suitable for calculating properties like ionization potentials and electron affinities with high precision.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of larger molecules or molecular systems. While less accurate, they are useful for initial conformational searches and for calculating properties of large series of analogues where computational cost is a factor.

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic behavior and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Theoretical Prediction of Reactivity and Mechanistic Pathways

The reactivity of a molecule is fundamentally governed by its electronic structure. For this compound, theoretical and computational methods provide significant insights into its potential chemical behavior and the pathways of its reactions. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic properties and predict its reactivity.

Key indicators of reactivity are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. For the dibenz[b,f]azepine core, the delocalized π-system of the aromatic rings is the primary contributor to the frontier orbitals.

The introduction of substituents—an acetyl group at the N5 position and a bromine atom at the C10 position—significantly modulates the electronic landscape of the parent molecule. The N-acetyl group is an electron-withdrawing group, which tends to decrease the electron density on the nitrogen atom and, by extension, affects the aromatic system. The bromine atom at the C10 position also exerts an electron-withdrawing inductive effect, while its lone pairs can participate in resonance.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as the oxygen atom of the acetyl group, making them likely targets for electrophiles. Regions of positive potential (blue) would highlight electron-poor areas, susceptible to nucleophilic attack.

These computational analyses allow for the prediction of mechanistic pathways. For instance, in a potential reaction, an incoming electrophile would likely interact with the regions of highest electron density. The energy landscape of the reaction, including transition states and intermediates, can be calculated to determine the most favorable reaction pathway.

Table 1: Predicted Reactivity Descriptors for this compound

Reactivity DescriptorPredicted Location/EffectTheoretical Basis
Site for Electrophilic AttackOxygen of the acetyl group; π-systems of the benzene ringsRegions of negative electrostatic potential (MEP); High HOMO density
Site for Nucleophilic AttackCarbon of the acetyl group; Carbon atom bonded to bromine (C10)Regions of positive electrostatic potential (MEP); High LUMO density
Effect of N-acetyl groupElectron-withdrawing; Reduces nucleophilicity of the core structureInductive and resonance effects
Effect of C10-bromo groupElectron-withdrawing (inductive); Directs reactivity at the azepine ringInductive and resonance effects

Structure-Activity Relationship (SAR) at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its potential activity through computational methods. For this compound and its analogues, these studies can predict how modifications to the chemical structure might influence their interactions with biological targets, even in non-clinical contexts. By systematically altering substituents and calculating the resulting electronic and steric properties, a predictive model of activity can be constructed.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to explore its potential interactions with various protein targets.

The process involves placing the 3D structure of the ligand (the dibenz[b,f]azepine derivative) into the binding site of a receptor protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

For a series of analogues, where, for example, the bromine atom is replaced by other halogens or the acetyl group is modified, molecular docking can predict how these changes affect the binding affinity. This allows for a theoretical ranking of compounds before any synthesis is undertaken. Key interactions that are assessed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site. The tricyclic core of the dibenz[b,f]azepine provides a rigid scaffold that can fit into hydrophobic pockets, while the acetyl and bromo substituents offer opportunities for more specific polar or halogen bonding interactions.

Tyrosyl-tRNA synthetase (TyrRS) is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid tyrosine to its corresponding tRNA. nih.gov The active site of TyrRS has been well-characterized and serves as an excellent model for evaluating theoretical interactions. nih.gov It contains a binding pocket for tyrosine and another for ATP. nih.gov

A molecular docking study of this compound into the active site of TyrRS would aim to predict its binding mode and affinity. The dibenz[b,f]azepine core, being structurally distinct from the natural substrate tyrosine, would likely occupy the binding pocket in a different manner. The aromatic rings could form π-stacking or hydrophobic interactions with nonpolar residues in the active site. The acetyl group's carbonyl oxygen could act as a hydrogen bond acceptor with donor groups from amino acid side chains or the protein backbone. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Computational analysis can identify the specific amino acid residues that are key to the binding. For instance, interactions with conserved residues in the tyrosine binding pocket could be evaluated. nih.gov By comparing the calculated binding energy of this compound with that of known inhibitors or the natural substrate, a preliminary assessment of its potential as an inhibitor can be made.

Table 2: Hypothetical Molecular Docking Results of this compound with Tyrosyl-tRNA Synthetase

ParameterPredicted OutcomeKey Interacting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5-
Hydrogen Bonds1Asp176 (with acetyl oxygen)
Hydrophobic InteractionsExtensiveTyr34, Phe170, Trp200
Halogen Bonds1Gly36 (backbone carbonyl)
Predicted Binding ModeThe dibenz[b,f]azepine core occupies the hydrophobic pocket, with the acetyl group oriented towards the polar residues at the entrance of the active site. The bromo-substituent is positioned to interact with the peptide backbone.

Research Applications in Chemical Biology and Material Science Excluding Clinical and Efficacy Data

5-acetyl-10-bromo-5H-dibenz[b,f]azepine as a Building Block in Complex Molecule Synthesis

While this compound represents a potentially valuable intermediate for chemical synthesis, a detailed review of available scientific literature did not yield specific examples of its direct use as a starting material for the applications outlined below. The N-acetyl group typically serves as a protecting group for the nitrogen atom, and the bromo-substituent at the 10-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation. The following sections describe the general synthetic utility of the dibenzo[b,f]azepine scaffold, which illustrates the potential reaction pathways for this compound.

The dibenzo[b,f]azepine core is a foundational structure for numerous derivatives. nih.govresearchgate.net The presence of a bromine atom, such as in the 10-position of the target compound, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. scielo.brresearchgate.net These reactions are powerful tools for creating diverse molecular architectures by forming new carbon-carbon bonds. For instance, reactions like the Suzuki, Stille, and Sonogashira couplings could theoretically be employed to introduce a wide variety of aryl, vinyl, or alkynyl groups at the 10-position, starting from a 10-bromo precursor. scielo.br

Furthermore, the N-acetyl group can be readily removed to yield the secondary amine, which can then be functionalized through N-alkylation or N-acylation to introduce different side chains. beilstein-journals.org Synthetic strategies often involve the modification of the core 5H-dibenzo[b,f]azepine or its 10,11-dihydro analogue to produce new compounds with varied functionalities. researchgate.netlew.ro

The expansion of the central seven-membered azepine ring to larger ring systems like benzazocines (eight-membered) or the annulation to form tribenzazepine structures are advanced synthetic strategies for creating novel polycyclic scaffolds. nih.gov Methodologies for ring expansion of cyclic systems are known in organic chemistry, often involving rearrangements or the insertion of atoms into the existing ring. rsc.orgwhiterose.ac.uk However, specific literature detailing the conversion of this compound or closely related derivatives into tribenzazepine or benzazocine scaffolds was not identified in the current research.

Chemical probes are essential tools for studying biological systems. The development of such probes often involves the derivatization of a core scaffold to incorporate reporter groups (like fluorophores) or reactive groups for covalent labeling of target proteins. While the dibenzo[b,f]azepine framework is of interest in medicinal chemistry, specific studies describing the derivatization of this compound to create novel chemical probes are not presently available in the scientific literature.

Investigation of Biological Activities in Non-Clinical Models

Derivatives of the 5H-dibenzo[b,f]azepine scaffold have been the subject of numerous non-clinical studies to evaluate their biological properties, particularly their antimicrobial and antioxidant activities.

Several classes of dibenzo[b,f]azepine derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes.

One study detailed the synthesis of a series of pyridobenzazepine and dipyridoazepine analogues and tested their activity against a panel of bacteria and fungi. shd.org.rsresearchgate.net The pyridobenzazepine derivatives generally demonstrated superior antibacterial and antifungal activity compared to the dipyridoazepine counterparts. shd.org.rs Notably, one derivative exhibited potent broad-spectrum antibacterial activity, while another showed promising antifungal effects, particularly against Candida albicans and Saccharomyces cerevisiae. shd.org.rsresearchgate.net

In another research effort, a series of 5H-dibenz[b,f]azepine-based pyrazole (B372694) sulphonamides were designed and synthesized. researchgate.net Two compounds from this series emerged as particularly potent antimicrobial agents, showing greater efficacy than the standard reference drugs streptomycin (B1217042) (antibacterial) and fluconazole (B54011) (antifungal) in in vitro assays. researchgate.net

The table below summarizes the minimum inhibitory concentration (MIC) values for selected dibenzo[b,f]azepine derivatives against various microbial strains.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
PyridobenzazepineDerivative 8S. aureus39 shd.org.rsresearchgate.net
PyridobenzazepineDerivative 8E. coli39 shd.org.rsresearchgate.net
PyridobenzazepineDerivative 8P. hauseri78 shd.org.rsresearchgate.net
PyridobenzazepineDerivative 12C. albicans156 shd.org.rsresearchgate.net
PyridobenzazepineDerivative 12S. cerevisiae156 shd.org.rsresearchgate.net
Pyrazole SulphonamideCompound 38Bacterial StrainsOutperformed Streptomycin researchgate.net
Pyrazole SulphonamideCompound 39Fungal StrainsOutperformed Fluconazole researchgate.net

The antioxidant potential of 5H-dibenzo[b,f]azepine and its analogues has been investigated using various in vitro models. These studies are crucial as oxidative stress is implicated in numerous pathological processes.

Research has shown that certain derivatives can significantly inhibit the oxidation of human low-density lipoprotein (LDL) and prevent lipid peroxidation. usm.myusm.my In one study, 5H-dibenz[b,f]azepine and its 10-methoxy derivative were identified as potent antioxidants. usm.myresearchgate.net These compounds demonstrated significant inhibitory activity against LDL oxidation and peroxidation in a liposome (B1194612) model system, with their performance being comparable or superior to standard antioxidants like Butylated Hydroxyanisole (BHA) and Ascorbic Acid (AA). usm.myscilit.com The presence of an electron-donating group, such as a methoxy (B1213986) group, and the NH group in the central ring may contribute to this enhanced antioxidant activity. researchgate.net

The antioxidant properties were evaluated using well-established assays, providing quantitative data on the compounds' efficacy.

CompoundAntioxidant AssayResultReference
5H-dibenz[b,f]azepineInhibition of LDL OxidationSignificant Inhibition usm.my
5H-dibenz[b,f]azepineInhibition of Lipid PeroxidationSignificant Inhibition usm.myusm.my
10-methoxy-5H-dibenz[b,f]azepineInhibition of LDL OxidationSignificant Inhibition usm.my
10-methoxy-5H-dibenz[b,f]azepineInhibition of Lipid PeroxidationSignificant Inhibition usm.my
5H-dibenz[b,f]azepine derivativesDPPH Radical ScavengingPotent Activity scilit.com
5H-dibenz[b,f]azepine derivativesβ-carotene-linoleic acid modelPotent Activity scilit.com

Theoretical Cytotoxic Effects and Chemosensitizing Potential of Analogues

While specific theoretical or in silico studies on the cytotoxic effects of this compound were not prominently found in the surveyed literature, extensive research has been conducted on the anticancer activities of various other dibenzo[b,f]azepine analogues. These studies provide a foundation for understanding the potential cytotoxic effects of this class of compounds.

For instance, novel dibenzo[b,f]azepine derivatives have been designed and synthesized with the aim of creating promising anticancer candidates. One study focused on the development of rigid dibenzo[b,f]azepines that act as selective topoisomerase II inhibitors and DNA intercalators. researchgate.netnih.gov The design of these molecules was based on the principle of rigidification to enhance their binding affinity and selectivity. researchgate.net The anti-proliferative activity of these compounds was evaluated against a panel of 60 human cancer cell lines. nih.gov

Another study reported the synthesis of dibenzo[b,f]azepine-tethered isoxazoline (B3343090) derivatives and investigated their anti-cancer activity. researchgate.netnih.gov One particular compound, 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine, demonstrated a strong inhibitory effect on the invasion of murine osteosarcoma cells and completely suppressed the invasion of human breast cancer cells at a concentration of 10 μM. researchgate.netnih.gov This compound also inhibited the migration of both murine osteosarcoma and human ovarian cancer cells in a dose-dependent manner. nih.gov

The potential for tricyclic antidepressants, a class of compounds structurally related to dibenzo[b,f]azepines, to synergize with chemotherapy has also been explored. Desmethylclomipramine, for example, has been shown to potentiate the cytotoxic effects of conventional chemotherapeutic agents on lung cancer stem cells by interfering with the autophagic flux. nih.gov This suggests a potential chemosensitizing role for certain dibenzo[b,f]azepine analogues.

While these studies focus on experimental data, computational approaches such as molecular docking have been employed to understand the structure-activity relationships of these compounds and their interactions with biological targets like topoisomerase II. researchgate.net

Table 1: Investigated Anticancer Activity of Dibenzo[b,f]azepine Analogues

Compound TypeInvestigated ActivityKey Findings
Rigid Dibenzo[b,f]azepine-Oxadiazole DerivativesTopoisomerase II inhibition, DNA intercalation, Anti-proliferative activityShowed superior anticancer activities compared to more flexible analogues. researchgate.net
Dibenzo[b,f]azepine-Tethered Isoxazoline DerivativesAnti-invasion, Anti-migration, Anti-proliferative activityA specific derivative completely inhibited the invasion of human breast cancer cells at 10 μM. researchgate.netnih.gov
Tricyclic Antidepressant AnaloguesChemosensitizing potentialDesmethylclomipramine potentiated the effect of chemotherapy on lung cancer stem cells. nih.gov

Enzyme Inhibition Studies of Dibenzo-derivatives (e.g., 5α-reductase)

The inhibition of specific enzymes is a critical area of drug discovery and chemical biology research. While the dibenzo[b,f]azepine scaffold is a versatile pharmacophore, specific studies investigating derivatives of this compound as inhibitors of the enzyme 5α-reductase are not extensively documented in the available literature.

5α-reductase is a key enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenic alopecia. nih.gov Research into 5α-reductase inhibitors has led to the development of both steroidal and non-steroidal compounds. nih.gov While a study mentioned the use of a theoretical model to investigate the interaction of some dibenzo derivatives with the 5α-reductase enzyme, detailed experimental studies on dibenzo[b,f]azepine analogues for this specific target are not readily found. researchgate.net The structure-activity relationship for 5α-reductase inhibition has been extensively studied for other classes of compounds, such as azasteroids and polyphenols. nih.govnih.gov

Applications in Advanced Materials

The rigid and aromatic nature of the dibenzo[b,f]azepine moiety makes it an attractive building block for the development of advanced organic materials with applications in electronics and energy.

Use of Dibenzo[b,f]azepine Moieties in Organic Light Emitting Diodes

The dibenzo[b,f]azepine scaffold has been recognized for its potential in the development of materials for organic light-emitting diodes (OLEDs). nih.gov Specifically, the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif has been incorporated into novel host materials for highly efficient green and red OLEDs. rsc.orgresearchgate.net

In one study, three new host materials were designed and synthesized by attaching donor groups, such as triphenylamine (B166846) (TPA) and carbazole (B46965) (CZ), to different positions of the dibenzo[b,f]azepine core. rsc.org These materials exhibited excellent thermal stability, with glass transition temperatures up to 137 °C and decomposition temperatures up to 452 °C. rsc.orgresearchgate.net The OLEDs fabricated using these host materials demonstrated high efficiency. For example, a red phosphorescent OLED using one of the dibenzo[b,f]azepine-based hosts showed a maximum external quantum efficiency (EQE) of over 26%. researchgate.net A green phosphorescent OLED with another of these hosts achieved a maximum current efficiency of 86.0 cd A⁻¹ and a maximum power efficiency of 86.7 lm W⁻¹. researchgate.net

The dibenzo[b,f]azepine unit has also been utilized in the design of thermally activated delayed fluorescence (TADF) emitters for OLEDs. acs.org By incorporating a twisted azepine structure, researchers were able to develop TADF emitters that led to OLED devices with a maximum external quantum efficiency of 39.6%. acs.org The dibenzo[b,f]azepine moiety can also serve as a core for hole-transporting materials in OLEDs. nih.govscribd.com

Table 2: Performance of OLEDs Utilizing Dibenzo[b,f]azepine-Based Host Materials

Host Material based on Dibenzo[b,f]azepineOLED ColorMaximum External Quantum Efficiency (EQE)Maximum Current Efficiency (CE)Maximum Power Efficiency (PE)
D-PYRed> 26%--
S-TPAGreen-86.0 cd A⁻¹86.7 lm W⁻¹
IDBmPPC (TADF Emitter)-39.6%130.1 cd A⁻¹136.2 lm W⁻¹

Integration into Dye-Sensitized Solar Cells

The dibenzo[b,f]azepine moiety has also found applications in the field of solar energy, specifically in the development of dye-sensitized solar cells (DSSCs). nih.gov In the architecture of organic dyes for DSSCs, the dibenzo[b,f]azepine unit can function as a potent electron donor group. rsc.org

The general structure of dyes for DSSCs often follows a donor-π-acceptor (D-π-A) design, where the electron donor moiety plays a crucial role in light harvesting and electron injection. nih.govnih.gov The electron-rich nature of the nitrogen atom in the dibenzo[b,f]azepine ring system makes it a stronger donor than other commonly used amine-based donors like triphenylamine and carbazole. rsc.org The non-planar, butterfly-like conformation of the dibenzo[b,f]azepine structure is also advantageous as it can help to suppress molecular aggregation, which is often detrimental to the performance of DSSCs. rsc.org

While specific performance data for DSSCs incorporating this compound as the dye component is not detailed in the provided search results, the advantageous electronic and structural properties of the dibenzo[b,f]azepine core make it a promising component for the design of new and efficient organic dyes for solar cell applications. nih.govrsc.org

Future Perspectives and Emerging Avenues in 5 Acetyl 10 Bromo 5h Dibenz B,f Azepine Research

Development of Sustainable and Green Synthetic Routes

The synthesis of complex heterocyclic compounds like 5-acetyl-10-bromo-5H-dibenz[b,f]azepine is traditionally reliant on multi-step processes that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability.

Catalytic Innovations: A primary focus is the development of novel catalytic systems that can streamline the synthesis of the dibenzo[b,f]azepine scaffold. This includes the use of earth-abundant metal catalysts and organocatalysts to replace more hazardous or expensive reagents. Photocatalysis, utilizing visible light to drive chemical reactions, presents a particularly attractive green alternative for constructing the core structure and introducing functional groups like the bromo and acetyl moieties. beilstein-journals.orgnih.govresearchgate.net

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. Future research may explore the potential of engineered enzymes for the asymmetric synthesis of dibenzo[b,f]azepine derivatives, potentially leading to more efficient and environmentally benign production methods.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. semanticscholar.org The application of flow chemistry to the synthesis of this compound could enable more efficient and automated production, minimizing solvent usage and energy consumption.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies. Advanced spectroscopic techniques are at the forefront of providing these real-time mechanistic insights.

Operando Spectroscopy: Techniques such as operando Raman and infrared (IR) spectroscopy allow for the monitoring of chemical reactions as they occur, providing valuable data on the formation and consumption of intermediates. ornl.govuu.nl Applying these methods to the synthesis of this compound could help elucidate the reaction pathways and identify rate-limiting steps.

Real-Time Nuclear Magnetic Resonance (NMR): Real-time NMR spectroscopy is a powerful tool for tracking the progress of a reaction and identifying transient species. beilstein-archives.org This technique could be employed to study the kinetics and mechanism of the acylation and bromination steps in the synthesis of the target molecule, leading to improved yields and purity.

Artificial Intelligence and Machine Learning for Predictive Design and Synthesis

Predictive Modeling for Synthesis: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. beilstein-journals.org This approach could be used to identify the most efficient and sustainable synthetic routes to this compound and its analogues.

Exploration of Novel Functional Materials Incorporating the Dibenzo[b,f]azepine Core

The rigid and electronically tunable dibenzo[b,f]azepine core makes it an attractive building block for the development of novel functional materials. The presence of the acetyl and bromo groups on this compound provides handles for further functionalization and incorporation into larger molecular architectures.

Organic Electronics: Dibenzo[b,f]azepine derivatives have shown promise in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). rsc.org The unique electronic properties of the this compound core could be exploited to create new host materials or emitters for more efficient and stable OLED devices. beilstein-journals.orgresearchgate.net

Functional Polymers: The incorporation of the dibenzo[b,f]azepine unit into polymer backbones can lead to materials with interesting electrochromic and mechanical properties. mdpi.com this compound could serve as a key monomer in the synthesis of novel polyamides and other polymers with applications in smart windows, displays, and sensors. mdpi.com

Metal-Organic Frameworks (MOFs): The nitrogen atom and aromatic rings of the dibenzo[b,f]azepine scaffold make it a suitable ligand for the construction of metal-organic frameworks (MOFs). researchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. Functionalized derivatives of this compound could be used to create MOFs with tailored properties.

Q & A

Q. What are the established synthetic routes for 5-acetyl-10-bromo-5H-dibenz[b,f]azepine?

The synthesis typically involves bromination of an N-acetylated dibenzazepine precursor. For example, bromine (20 mmol) is reacted with N-acetyl-5H-dibenz[b,f]azepine (10 mmol) under controlled conditions to introduce the bromo substituent at the 10-position . Alternative routes include ammonolysis of 10,11-dibromo intermediates, where reaction stoichiometry (e.g., NH₃-to-substrate ratio) and temperature (20°C) are critical for minimizing byproducts like 10,11-dibromo derivatives . Purification often employs recrystallization or chromatography to achieve >98% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, providing precise bond lengths (e.g., C–C: 1.35–1.48 Å) and dihedral angles (e.g., 43.7–46.4° between benzene rings) . Complementary techniques include:

  • NMR : To confirm substituent positions (e.g., acetyl and bromo groups).
  • Mass spectrometry (MS) : For molecular weight verification (e.g., m/z 193.24 for the parent dibenzazepine core) .
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

Q. What are the primary pharmacological research applications of this compound in current academic studies?

This compound serves as a key intermediate in synthesizing anticonvulsants (e.g., oxcarbazepine) and investigational MAO-B inhibitors for neurodegenerative diseases . Its acetyl and bromo groups enhance metabolic stability, making it valuable in structure-activity relationship (SAR) studies for CNS-targeted therapeutics.

Advanced Research Questions

Q. How do researchers address conformational variability observed in crystallographic studies of dibenz[b,f]azepine derivatives?

The seven-membered azepine ring often adopts a boat conformation, but intramolecular dihedral angles between benzene rings can vary (e.g., 43.7–46.4° across six molecules in a single asymmetric unit) due to crystal packing forces . To resolve this, researchers use:

  • Density Functional Theory (DFT) : To compare experimental and computed geometries.
  • Statistical analysis : Averaging data from multiple crystallographic datasets to identify dominant conformers.
  • Temperature-controlled XRD : Reducing thermal motion artifacts (e.g., data collected at 120 K) .

Q. What strategies are employed to optimize reaction yields in the bromination step during synthesis?

Key parameters include:

  • Stoichiometry : A 2:1 molar ratio of Br₂ to substrate minimizes incomplete bromination .
  • Temperature control : Maintaining ≤20°C to prevent over-bromination or side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency.
  • Catalyst use : Lewis acids like FeBr₃ can accelerate regioselective bromination at the 10-position.

Q. How can contradictory data regarding bond lengths and angles in different crystalline forms of dibenz[b,f]azepine derivatives be reconciled?

Discrepancies often arise from polymorphism or measurement conditions. For example, C–C bond lengths may vary by ±0.02 Å due to differences in intermolecular interactions (e.g., N–H⋯C close contacts vs. N–H⋯O hydrogen bonds) . Mitigation strategies include:

  • Multi-technique validation : Cross-referencing XRD data with neutron diffraction or electron microscopy.
  • Error analysis : Reporting standard deviations (e.g., ±0.005 Å for mean bond lengths) .
  • Database mining : Comparing results with the Cambridge Structural Database (CSD) to identify outliers .

Methodological Notes

  • Safety : Acute toxicity data (e.g., TDLo = 112 mg/kg in humans) emphasize the need for proper PPE and waste handling .
  • Data Reproducibility : Detailed reporting of reaction conditions (e.g., NH₃ pressure during ammonolysis) is critical for replicating synthesis protocols .
  • Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.